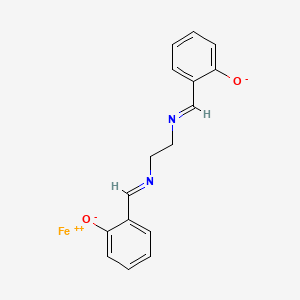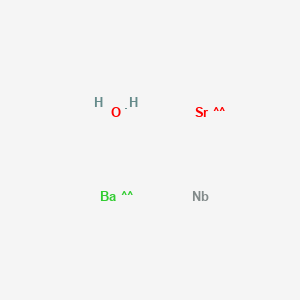
Barium strontium niobium oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Barium strontium niobium oxide can be synthesized through various methods, including the sol-gel process, solid-state reaction, and wet chemical routes. One common method involves the use of metal carboxylate gels, where the desired metal cations are chelated in a solution using citric acid and ethylenediaminetetraacetic acid (EDTA) as chelating agents. The thermal decomposition of these gels at elevated temperatures results in the formation of the oxide .
Industrial Production Methods: In industrial settings, this compound is typically produced through solid-state reactions involving the mixing and calcination of barium carbonate, strontium carbonate, and niobium pentoxide at high temperatures. This method ensures the formation of a homogeneous product with the desired stoichiometry .
Análisis De Reacciones Químicas
Types of Reactions: Barium strontium niobium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include halogens, such as fluorine, chlorine, bromine, and iodine, which react with niobium to form halides . Additionally, the compound can undergo reactions with oxygen and water, typical of Group 2 elements .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with halogens typically yield niobium halides, while reactions with oxygen can produce various niobium oxides .
Aplicaciones Científicas De Investigación
Barium strontium niobium oxide has a wide range of scientific research applications due to its unique properties. It is extensively used in the field of silicon photonics for building electro-optic modulators, thanks to its high Pockels coefficient . Additionally, it is employed in the development of dielectric and piezoelectric devices, as well as in nuclear radiation shielding applications .
Mecanismo De Acción
The mechanism by which barium strontium niobium oxide exerts its effects is primarily related to its electro-optic properties. The compound exhibits a significant electro-optic response due to the deformation of its crystal structure under the application of an electric field. The molecular targets and pathways involved include the optical phonon modes that contribute to the electro-optic response .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to barium strontium niobium oxide include strontium niobium oxide and barium niobium oxide. These compounds share similar structural and electro-optic properties but differ in their specific compositions and applications .
Uniqueness: this compound is unique due to its high Pockels coefficient and compatibility with silicon photonics, making it an ideal material for integrated photonic devices. Its ability to be epitaxially integrated on silicon further enhances its applicability in modern technological advancements .
Propiedades
Fórmula molecular |
BaH2NbOSr |
|---|---|
Peso molecular |
335.87 g/mol |
InChI |
InChI=1S/Ba.Nb.H2O.Sr/h;;1H2; |
Clave InChI |
XRDXGSAPSAJTCE-UHFFFAOYSA-N |
SMILES canónico |
O.[Sr].[Nb].[Ba] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-[[2-[[5-amino-2-[[1-(2,6-diaminohexanoyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B15130467.png)

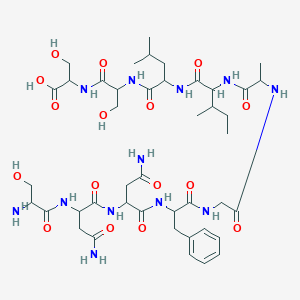

![(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B15130490.png)
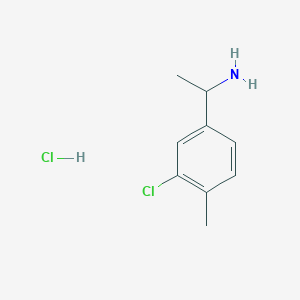
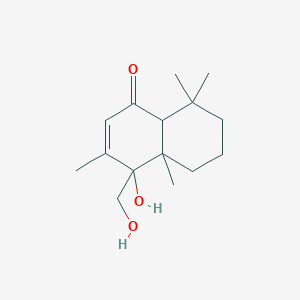

![7-(Hydroxymethyl)-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol](/img/structure/B15130511.png)

![Propanoicacid,3,3,3-trifluoro-2-[[(phenylmethoxy)carbonyl]imino]-,ethyl ester](/img/structure/B15130521.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[(2-methylphenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B15130522.png)

